![molecular formula C17H24N2O3S2 B5534371 1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5534371.png)
1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds with structural similarities to “1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine,” involves conjugate additions and intramolecular acylation processes. A notable method includes the reaction of methyl esters of amino acids with acetylenic sulfones under mild conditions, leading to cyclic enamine sulfones, which can be further transformed into various biologically active compounds through reductive desulfonylation and other subsequent reactions (Back & Nakajima, 2000).
Molecular Structure Analysis
X-ray crystallography studies reveal detailed insights into the molecular and crystal structures of related piperidine derivatives. These studies show the conformational flexibility of these molecules and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, influencing their molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including nitrations, reductive desulfonylations, and cycloadditions, to yield compounds with different functional groups and potential biological activities. The cycloaddition of tetrahydropyridines with organic azides, for instance, leads to sulfonamide derivatives with distinct properties (Warren & Knaus, 1987).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as their crystalline structure, are characterized by X-ray crystallography, showing the typical chair conformation of the piperidine ring and the tetrahedral geometry around sulfur atoms. These analyses provide insights into the compound's stability and reactivity (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties of “1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine” and related compounds are influenced by their functional groups, leading to varied biological activities. For instance, sulfonamide derivatives have been explored for their potential enzyme inhibitory activities and interactions with biological receptors, suggesting a wide range of chemical behaviors and applications (Khalid et al., 2013).
properties
IUPAC Name |
[1-(4-methylsulfanylphenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-23-15-4-6-16(7-5-15)24(21,22)19-12-8-14(9-13-19)17(20)18-10-2-3-11-18/h4-7,14H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUNTROBTFHCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)(pyrrolidin-1-yl)methanone |
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